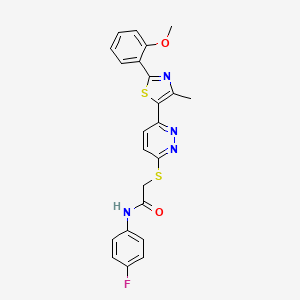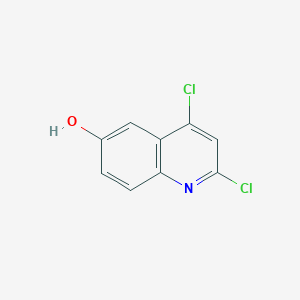
2,4-Dichloroquinolin-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloroquinolin-6-ol is a chemical compound with the molecular formula C9H5Cl2NO. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of two chlorine atoms at the 2nd and 4th positions and a hydroxyl group at the 6th position on the quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloroquinolin-6-ol can be achieved through several methods. One common approach involves the Skraup synthesis, which is a classical method for synthesizing quinoline derivatives. This method typically involves the reaction of aniline with glycerol in the presence of an acid catalyst such as sulfuric acid and an oxidizing agent . The reaction proceeds through the formation of acrolein, which undergoes cyclization and oxidation to yield the quinoline derivative.
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of more efficient and scalable methods. These can include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green chemistry approaches such as microwave-assisted synthesis and ultrasound irradiation . These methods aim to improve yield, reduce reaction times, and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichloroquinolin-6-ol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 2nd and 4th positions can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group at the 6th position can be oxidized to form quinone derivatives.
Reduction Reactions: The compound can undergo reduction reactions to form dihydroquinoline derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed:
- Substituted quinoline derivatives
- Quinone derivatives
- Dihydroquinoline derivatives
Scientific Research Applications
2,4-Dichloroquinolin-6-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4-Dichloroquinolin-6-ol involves its interaction with specific molecular targets. For instance, it may inhibit bacterial enzymes such as DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death . Additionally, the compound may induce oxidative stress in cells, contributing to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
Chloroxine: A compound with similar antibacterial properties, used in the treatment of dandruff and seborrheic dermatitis.
Chloroquine: A well-known antimalarial drug derived from quinoline.
Uniqueness: 2,4-Dichloroquinolin-6-ol is unique due to the specific positioning of its chlorine atoms and hydroxyl group, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for the development of new therapeutic agents and industrial applications .
Properties
IUPAC Name |
2,4-dichloroquinolin-6-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2NO/c10-7-4-9(11)12-8-2-1-5(13)3-6(7)8/h1-4,13H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHIZTGDGXSNQGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)C(=CC(=N2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
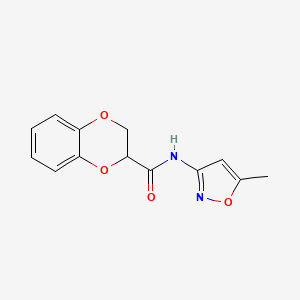
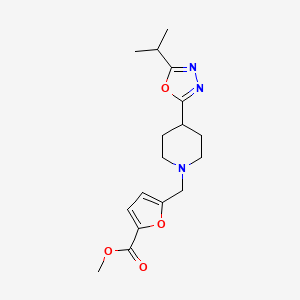
![N-(5-(3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2564942.png)
![N-[(3-hydroxyoxolan-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2564943.png)
![6-(4-chlorophenyl)-2-[1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2564945.png)
![6-Cyclopropyl-2-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2564947.png)
![3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{4-[(2-ethyl-1H-imidazol-1-yl)methyl]piperidin-1-yl}propan-1-one](/img/structure/B2564949.png)

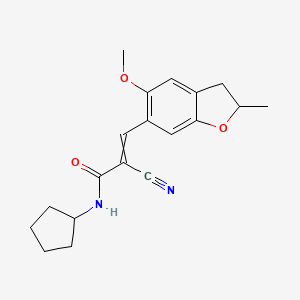
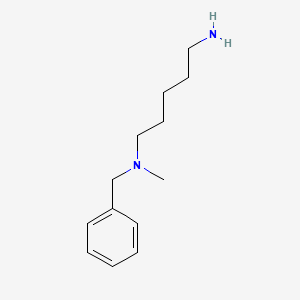
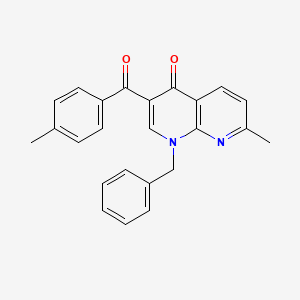

![2-([4-[(Dimethylamino)sulfonyl]benzoyl]amino)propanoic acid](/img/structure/B2564960.png)
